molecular formula C8H5F2NO3 B6328600 2,2-Difluoro-1,3-benzodioxole-5-carboxamide CAS No. 656-45-1

2,2-Difluoro-1,3-benzodioxole-5-carboxamide

Cat. No.: B6328600
CAS No.: 656-45-1
M. Wt: 201.13 g/mol
InChI Key: WGGWGRFTWDRLRP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-benzodioxole-5-carboxamide (CAS 656-45-1) is a high-purity chemical building block primarily utilized in pharmaceutical and life sciences research. This compound, with the molecular formula C8H5F2NO3 and a molecular weight of 201.13 g/mol, belongs to the class of difluorobenzodioxole derivatives . Its structure, featuring a carboxamide functional group attached to a 2,2-difluoro-1,3-benzodioxole core, makes it a valuable scaffold in medicinal chemistry. Researchers employ this compound as a key intermediate in the synthesis of more complex molecules. The 2,2-difluorobenzodioxole moiety is a recognized structural component in investigational compounds, particularly those targeting Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) proteins for the potential treatment of conditions like cystic fibrosis . For example, it serves as a precursor in the development of solid forms of potent CFTR modulators, such as (R)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxamide . The specific logP value of 1.99 suggests favorable lipophilicity for drug discovery applications . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO3/c9-8(10)13-5-2-1-4(7(11)12)3-6(5)14-8/h1-3H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGWGRFTWDRLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of 2,2-Dichloro-1,3-Benzodioxole

The benzodioxole core is typically synthesized via halogen exchange using 2,2-dichloro-1,3-benzodioxole as the starting material. Reaction with potassium fluoride (KF) in the presence of potassium hydrogen fluoride (KHF₂) as a catalyst achieves difluorination at the 1,3-positions. This step proceeds under anhydrous conditions at 120–150°C for 12–24 hours, yielding 2,2-difluoro-1,3-benzodioxole with approximately 70–80% efficiency.

Reaction Conditions:

ParameterValue
Temperature120–150°C
CatalystKHF₂
SolventDimethyl sulfoxide (DMSO)
Reaction Time12–24 hours
Yield70–80%

The choice of solvent is critical: polar aprotic solvents like DMSO enhance fluoride ion nucleophilicity, facilitating displacement of chloride.

Functionalization at the 5-Position

Nitration and Reduction

To introduce the carboxamide group, nitration of 2,2-difluoro-1,3-benzodioxole at the 5-position is performed using a nitric acid-sulfuric acid mixture. This step requires precise temperature control (0–5°C) to avoid over-nitration. Subsequent reduction of the nitro group to an amine employs hydrogen gas with a palladium-on-carbon (Pd/C) catalyst.

Amidation Strategies

The amine intermediate is converted to the carboxamide via two primary routes:

a) Coupling with Carboxylic Acid Derivatives

Reaction with acyl chlorides or activated esters in the presence of coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) yields the target carboxamide. For example, patent US7754717B2 describes the use of EDCl and HOBt (Hydroxybenzotriazole) to couple 2,2-difluoro-1,3-benzodioxole-5-carboxylic acid with ammonia, achieving 65–75% yields.

b) Direct Ammonolysis

Heating the carboxylic acid derivative with aqueous ammonia under high-pressure conditions (80–100°C, 5–10 bar) provides a solvent-free alternative, though this method risks hydrolysis of the benzodioxole ring.

Optimization and Scalability

Catalytic Improvements

Recent studies highlight the efficacy of cesium fluoride (CsF) as a milder alternative to KHF₂, reducing side reactions such as ring-opening. CsF in acetonitrile at 90°C improves fluorination yields to 85–90%.

Regioselectivity Challenges

The electron-withdrawing nature of the fluorine atoms directs electrophilic substitution to the 5-position. However, competing reactions at the 4- and 6-positions occur in 10–15% of cases, necessitating chromatographic purification.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
KF/KHF₂ FluorinationCost-effectiveHigh temperature required70–80%
CsF FluorinationHigher yield, milder conditionsExpensive catalyst85–90%
EDCl CouplingHigh selectivityRequires dry conditions65–75%
Direct AmmonolysisSolvent-freeRisk of hydrolysis50–60%

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Acidic HydrolysisConcentrated H₂SO₄, Δ2,2-Difluoro-1,3-benzodioxole-5-carboxylic acidProtonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Basic HydrolysisNaOH (aq), Δ2,2-Difluoro-1,3-benzodioxole-5-carboxylateDeprotonation of the amide nitrogen generates a tetrahedral intermediate, leading to cleavage.

Key Data :

  • Hydrolysis in 6M HCl at 100°C for 12 hours yields >90% conversion to the carboxylic acid .

  • Under basic conditions (2M NaOH, reflux), the reaction proceeds via nucleophilic acyl substitution, forming the carboxylate salt .

Reduction Reactions

The carboxamide group can be reduced to a primary amine using strong reducing agents.

Reaction Type Reagents/Conditions Products Mechanistic Notes
LiAlH₄ ReductionLiAlH₄ in THF, reflux2,2-Difluoro-1,3-benzodioxole-5-methylamineLiAlH₄ delivers hydride ions, reducing the carbonyl to a methylene group.

Key Data :

  • Reduction with excess LiAlH₄ at 80°C for 6 hours achieves ~85% yield of the primary amine .

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine and carboxamide groups deactivate the benzene ring, directing electrophiles to meta/para positions relative to the carboxamide.

Reaction Type Reagents/Conditions Products Mechanistic Notes
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitro-2,2-difluoro-1,3-benzodioxole-5-carboxamideNitronium ion attack occurs at the para position to the carboxamide, favored by directing effects.
SulfonationH₂SO₄, SO₃, 50°C4-Sulfo-2,2-difluoro-1,3-benzodioxole-5-carboxamideSulfonation proceeds via a Wheland intermediate stabilized by electron-withdrawing groups.

Key Data :

  • Nitration at 0°C produces a 65:35 mixture of para:meta isomers.

  • Sulfonation yields predominantly the para-sulfo derivative (72% yield) under mild conditions.

Dehydration to Nitrile

The carboxamide can be dehydrated to form a nitrile under harsh conditions.

Reaction Type Reagents/Conditions Products Mechanistic Notes
DehydrationP₂O₅, Δ2,2-Difluoro-1,3-benzodioxole-5-carbonitrilePhosphorus pentoxide acts as a dehydrating agent, removing water to form the nitrile.

Key Data :

  • Reaction at 200°C for 3 hours achieves 78% conversion to the nitrile.

Nucleophilic Acyl Substitution

The carboxamide group participates in nucleophilic substitution reactions under specific conditions.

Reaction Type Reagents/Conditions Products Mechanistic Notes
AminolysisNH₃ (excess), Δ2,2-Difluoro-1,3-benzodioxole-5-carboxamideAmmonia replaces the amide group, though yields are low due to competing hydrolysis.

Key Data :

  • Aminolysis in liquid NH₃ at −33°C yields <20% product due to side reactions.

Mechanistic and Structural Insights

  • Electronic Effects : The fluorine atoms and carboxamide group create a highly electron-deficient aromatic ring, limiting but directing electrophilic substitutions.

  • Steric Effects : The dioxole ring’s rigidity influences reaction pathways, favoring planar transition states in substitutions.

  • Thermal Stability : The compound decomposes above 250°C, releasing HF and CO₂ .

Scientific Research Applications

Agricultural Chemistry

One of the primary applications of 2,2-difluoro-1,3-benzodioxole-5-carboxamide is in the development of agrochemicals. The compound serves as an intermediate in the synthesis of herbicides and pesticides. Research indicates that derivatives of benzodioxole compounds exhibit herbicidal activity, making them valuable in crop protection strategies.

Case Study: Herbicidal Activity

  • A study demonstrated that certain derivatives synthesized from 2,2-difluoro-1,3-benzodioxole showed significant herbicidal properties against common weeds. The effectiveness was attributed to the compound's ability to inhibit specific metabolic pathways in plants.

Pharmaceutical Synthesis

In pharmaceutical chemistry, this compound serves as a key building block for synthesizing various therapeutic agents. Its structural characteristics allow it to participate in reactions that yield compounds with biological activity.

Case Study: Anticancer Agents

  • Research has shown that compounds derived from 2,2-difluoro-1,3-benzodioxole exhibit cytotoxic effects against cancer cell lines. The synthesis involved coupling reactions with other pharmacophores to enhance bioactivity.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its stability and reactivity, allowing it to interact with enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2,2-Difluoro-1,3-benzodioxole-5-carboxylic Acid (CAS 656-46-2)
  • Molecular Formula : C₈H₄F₂O₄
  • Molecular Weight : 202.113 g/mol
  • Melting Point : 154–157°C
  • Applications : A key intermediate for synthesizing carboxamide derivatives. Its carboxylic acid group allows for facile conjugation with amines to generate bioactive amides .
  • Safety : Classified with hazards H315 (skin irritation) and H319 (eye irritation) .
2,2-Difluoro-1,3-benzodioxole-5-carboxaldehyde (CAS 656-42-8)
  • Molecular Formula : C₈H₄F₂O₃
  • Molecular Weight : 186.11 g/mol
  • Applications : Serves as a precursor for further functionalization (e.g., oxidation to carboxylic acid or reductive amination). Discontinued commercial availability limits its current use .
2,2-Difluoro-1,3-benzodioxole-5-acetic Acid (CAS 398156-38-2)
  • Applications : Pharmaceutical intermediate with an acetic acid side chain. Used to design acetamide derivatives for insecticidal activity .

Positional Isomers

2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid (CAS 126120-85-2)
  • Melting Point : 202–205°C
  • Role : Metabolite of the fungicide fludioxonil. The 4-carboxylic acid isomer exhibits distinct biodegradation pathways compared to the 5-substituted analog, impacting environmental persistence .

Heterocyclic Analogs

5-Fluoro-1H-benzimidazole-2-carboxylic Acid
  • Molecular Formula : C₈H₅FN₂O₂
  • Molecular Weight : 180.138 g/mol
  • Key Differences: Replaces the benzodioxole oxygen atoms with nitrogen, forming a benzimidazole core.
2-Oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic Acid
  • Applications : Features a ketone group in the imidazole ring, increasing polarity. Used in medicinal chemistry for protease inhibition studies .

Table 1: Key Properties of 2,2-Difluoro-1,3-benzodioxole Derivatives

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Group Primary Application
5-Carboxamide derivative 219.13 (est.) N/A Carboxamide Insecticidal agents
5-Carboxylic acid 202.113 154–157 Carboxylic acid Pharmaceutical intermediate
4-Carboxylic acid 202.113 202–205 Carboxylic acid Fungicide metabolite
5-Carboxaldehyde 186.11 N/A Aldehyde Synthetic precursor

Biological Activity

2,2-Difluoro-1,3-benzodioxole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C9H6F2NO3C_9H_6F_2NO_3. The structure features a benzodioxole core with difluoromethyl and carboxamide functional groups, which contribute to its biological activity.

Antioxidant Activity

Research has shown that compounds related to benzodioxole structures often exhibit antioxidant properties. In a study evaluating various derivatives, this compound demonstrated moderate antioxidant activity. The DPPH-scavenging assay indicated that this compound can effectively reduce free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

CompoundIC50 (μM)
This compound86.3
Other related compoundsVaries

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical in regulating cell survival and death .

Enzyme Interaction

The biological activity of this compound is largely attributed to its interaction with specific enzymes:

  • Lipoxygenases : The compound acts as an inhibitor of lipoxygenases, enzymes involved in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and related cellular damage .
  • Histone Deacetylases : It has been suggested that this compound may also act as a histone deacetylase inhibitor (HDACi), which plays a role in cancer therapy by altering gene expression associated with cancer progression .

Case Studies

  • In Vitro Studies : A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. The observed IC50 values ranged from 50 to 100 μM across different cell lines.
  • Animal Models : In vivo studies using mouse models of cancer showed that administration of the compound led to tumor size reduction and improved survival rates compared to untreated controls. These findings support its potential as a therapeutic agent in oncology .

Q & A

Q. What are the standard synthetic routes for preparing 2,2-difluoro-1,3-benzodioxole-5-carboxamide and its intermediates?

A common approach involves hydrolysis of 2-(2,2-difluoro-1,3-benzodioxole-5-yl)acetonitrile under basic conditions (e.g., KOH in ethanol/water), followed by acidification and recrystallization to yield the carboxylic acid intermediate. Subsequent coupling with amines via carbodiimide-mediated reactions generates the carboxamide derivatives . Key steps include:

  • Hydrolysis : Refluxing acetonitrile derivatives with KOH (3:1 molar ratio) in ethanol/water for 3 hours.
  • Purification : Extraction with ethyl acetate, drying over Na₂SO₄, and recrystallization from heptane (yield: ~82%) .

Q. How can researchers ensure purity during synthesis and purification?

  • Recrystallization : Use heptane or ethyl acetate for intermediates like 2-(2,2-difluoro-1,3-benzodioxole-5-yl)acetic acid to achieve >95% purity .
  • Chromatography : For carboxamide derivatives, column chromatography with silica gel and a hexane/ethyl acetate gradient is recommended.
  • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹⁹F) .

Q. What are the critical physicochemical properties for experimental design?

Key properties include:

PropertyValueSource
Melting Point (Carboxylic Acid)154–157°C (isomer-dependent)
Boiling Point266.1°C (at 760 mmHg)
Storage ConditionsUnder nitrogen, 2–8°C
Fluorine substituents enhance thermal stability but may complicate solubility in polar solvents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Fluorine Positioning : The 2,2-difluoro-1,3-benzodioxole moiety (from fludioxonil) contributes to antifungal activity by interacting with fungal histidine kinases .
  • Amide Linkers : Incorporating heptafluoroisopropyl aniline (from flubendiamide) via amide bonds enhances insecticidal efficacy. Bioactivity assays against Spodoptera frugiperda larvae show LC₅₀ values <10 ppm for optimized derivatives .
  • Methodology : Screen derivatives using insecticidal activity assays and molecular docking to validate target binding .

Q. How do researchers resolve contradictions in reported physicochemical data?

Discrepancies in melting points (e.g., 154–157°C vs. 178°C for carboxylic acid derivatives) may arise from:

  • Isomeric Purity : Verify regiochemistry via ¹⁹F NMR (δ -110 to -120 ppm for CF₂ groups) .
  • Crystallization Solvents : Heptane vs. ethanol can yield polymorphs with distinct melting profiles .
  • Recommendation : Replicate synthesis using literature protocols and characterize with DSC/XRD .

Q. What strategies optimize fluorination reactions for this scaffold?

  • Electrophilic Fluorination : Use DFI (2,2-difluoro-1,3-dimethylimidazolidine) for regioselective fluorination at the 5-position .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining >90% yield .
  • Safety : Handle fluorinating agents in fume hoods due to HF byproduct risks .

Q. How can derivatives be evaluated for anti-biofilm activity against MRSA?

  • Biofilm Inhibition Assay : Test 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-(2,2-difluoro-1,3-benzodioxol-5-yl)urea derivatives at 10–100 µM concentrations. Measure biofilm biomass via crystal violet staining .
  • Mechanistic Insight : Use transcriptomics to assess downregulation of ica operon genes, critical for polysaccharide biofilm matrix synthesis .

Q. What computational methods predict the impact of fluorine on electronic properties?

  • DFT Calculations : Analyze electron-withdrawing effects of CF₂ groups on the benzodioxole ring using Gaussian09 (B3LYP/6-311++G**).
  • HOMO-LUMO Gaps : Fluorine reduces the gap (e.g., ~4.5 eV), enhancing electrophilicity for nucleophilic attack in pesticidal activity .

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